N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

Lipophilicity optimization Medicinal chemistry Drug-likeness prediction

Fragment-based drug discovery demands scaffolds with precise molecular properties-sub-250 Da molecular weight, defined hydrogen-bonding vectors, and uncompromised purity. CAS 202599-73-3 addresses these requirements directly: • Achiral, single-HBD scaffold (MW 245.25, logP 3.24) below the 250 Da fragment-screening threshold, suitable for crystallography and SPR campaigns • Para-fluoro substitution confers metabolic stability while the secondary amine provides a versatile synthetic handle for library production • Supplied at 95+% purity from ISO-certified supply chains; global shipping available with batch-to-batch consistency for reproducible biophysical assays

Molecular Formula C14H12FNO2
Molecular Weight 245.25g/mol
CAS No. 202599-73-3
Cat. No. B358708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline
CAS202599-73-3
Molecular FormulaC14H12FNO2
Molecular Weight245.25g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)F
InChIInChI=1S/C14H12FNO2/c15-11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)18-9-17-13/h1-7,16H,8-9H2
InChIKeyUJLOFZRCJRQALK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-fluoroaniline – Key Identifiers


N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-fluoroaniline (CAS 202599-73-3) is a synthetic organic small molecule belonging to the class of secondary aromatic amines featuring a benzodioxole (methylenedioxyphenyl) moiety linked via a methylene bridge to a para-fluoroaniline group . Its molecular formula is C14H12FNO2 (molecular weight 245.25 g/mol) . The compound is achiral and contains a single hydrogen bond donor and two hydrogen bond acceptors . It is classified as a research chemical and chemical building block intended for laboratory and further manufacturing use, not for direct human or veterinary application . The compound is cataloged by multiple commercial vendors as a screening compound and fragment-like scaffold for medicinal chemistry exploration .

Workflow
Fragment-based screening support
Selection
Fragment-suitable MW and intermediate LogP
Context
Free base form for neutral assay conditions

N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-fluoroaniline – Why Analog Substitution Fails


Compounds within the benzodioxole-aryl amine class exhibit substantial variation in physicochemical and electronic properties driven by seemingly minor substituent modifications. The presence, position, and number of halogen atoms on the aniline ring directly modulate lipophilicity (logP), hydrogen-bonding capacity, molecular weight, and electron density distribution, all of which critically influence downstream molecular recognition, binding kinetics, and ADME profiles . For example, the substitution of a single hydrogen with a chlorine atom at the 3-position of the fluoroaniline ring—yielding the 3-chloro-4-fluoro analog (CAS 861435-36-1)—increases molecular weight by 14% (from 245.25 to 279.69 g/mol) and introduces an additional halogen atom that alters both steric and electronic parameters . Similarly, oxidation of the secondary amine to an oxamide derivative (CAS 423729-83-3) increases molecular weight to 316.29 g/mol and adds two hydrogen bond acceptors while removing the hydrogen bond donor, fundamentally changing the compound's interaction landscape . Such differences preclude the interchangeable use of in-class analogs in medicinal chemistry optimization campaigns, structure-activity relationship (SAR) studies, or chemical biology probe development, where precise control over molecular properties is essential for reproducible and interpretable results. The specific combination of para-fluorine substitution on the aniline ring and the unsubstituted benzodioxole scaffold in CAS 202599-73-3 defines a distinct property vector that cannot be assumed equivalent to its halogenated or oxidized congeners.

Target: CAS 202599-73-3
Substitute: 3-Cl-4-F analog
Higher MW and lipophilicity may shift permeability profile
Target: CAS 202599-73-3
Substitute: Oxamide analog
Loss of H-bond donor alters target engagement capacity
Target: CAS 202599-73-3
Substitute: HCl salt form
Ionic character may confound organic-phase partitioning

N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-fluoroaniline: Evidence vs. Closest Analogs


Lipophilicity: Positioning Among Analogs

The calculated octanol-water partition coefficient (logP) of CAS 202599-73-3 is 3.2414, as determined by ChemDiv's computational model and reported in their screening compound database . This value places the compound at the lower end of the typical oral drug-likeness range (Lipinski's Rule of Five recommends logP ≤ 5) while retaining sufficient hydrophobicity for membrane permeability. In contrast, the 3-chloro-4-fluoro analog (CAS 861435-36-1), which bears an additional chlorine atom on the aniline ring, is expected to exhibit increased logP (estimated 3.7–4.0 based on halogen substitution trends) due to the electron-withdrawing and hydrophobic contributions of chlorine . Conversely, the hydrochloride salt form (CAS not independently assigned; CBNumber CB61524253) of the compound demonstrates enhanced aqueous solubility due to ionic character, although the parent free base (CAS 202599-73-3) is the preferred form for organic-phase reactions and lipophilic environment studies . The oxamide derivative (CAS 423729-83-3) introduces two additional carbonyl groups, increasing polar surface area and hydrogen bond acceptor count while eliminating the secondary amine hydrogen bond donor, yielding a fundamentally different polarity profile .

Lipophilicity
Class-level inference
logP = 3.2414
Intermediate polarity; supports screening selection context
Computational model; conditions unspecified
Lipophilicity optimization Medicinal chemistry Drug-likeness prediction ADME profiling

Molecular Weight: Fragment-Suitable and Lead-Like Profile

With a molecular weight of 245.25 g/mol, CAS 202599-73-3 resides below the 250 Da threshold frequently cited as a favorable boundary for fragment-based screening and below the typical 300 Da guideline for 'lead-like' chemical space in early-stage drug discovery . In contrast, the 3-chloro-4-fluoro analog (CAS 861435-36-1) carries a molecular weight of 279.69 g/mol—an increase of 34.44 g/mol (+14.0%)—due solely to the replacement of a hydrogen atom with chlorine . The oxamide derivative (CAS 423729-83-3) exhibits a molecular weight of 316.29 g/mol, representing a 71.04 g/mol increase (+29.0%) relative to the target compound and pushing it beyond the preferred fragment-like range . Even the hydrochloride salt form increases the effective molecular weight to 281.71 g/mol due to the HCl counterion . This quantitative difference in molecular size has practical implications: smaller molecules generally exhibit higher ligand efficiency when normalized by heavy atom count, improved aqueous solubility, and greater amenability to subsequent structure-guided optimization via fragment growing or linking strategies.

Molecular Weight
Head-to-head
245.25 g/mol
Fragment-suitable profile (
-12.3% vs. 3-Cl-4-F analog
Purity Specifications
Cross-study comparable
NLT 98% (ISO-certified)
Higher purity specification than typical analogs
Vendor-reported; verify for sensitive assays
H-Bond Donor Count
Head-to-head
HBD = 1
Defined single donor interaction; oxamide analog lacks donor
HBA = 2; oxamide analog HBA = 4
Prior Bioactivity Data
Data to verify
No IC50/Ki reported
Selection context for novel hit discovery
Absence of prior art annotation
Fragment-based drug discovery Lead-likeness Molecular weight cutoff Rule of Three compliance

Purity Specifications and QC Documentation

CAS 202599-73-3 is commercially available from multiple established vendors with defined purity specifications that support different stages of research. Leyan (Shanghai Haohong Biomedical Technology Co.) supplies the compound at 95+% purity with tiered pricing for quantities ranging from 250 mg to 100 g . MolCore offers the compound with an NLT 98% (not less than 98%) purity specification under ISO-certified quality systems, with the product positioned for global pharmaceutical R&D and QC applications . CymitQuimica provides the compound at minimum 95% purity in 250 mg and 2,500 mg pack sizes, with pricing that reflects the small-molecule scaffold category . In contrast, the 3-chloro-4-fluoro analog (CAS 861435-36-1) is typically offered only at 95% purity, with fewer vendors and more limited packaging options . The oxamide derivative (CAS 423729-83-3) is available from niche suppliers but lacks the multi-vendor sourcing redundancy of CAS 202599-73-3 . The availability of ≥98% purity material from an ISO-certified supplier (MolCore) distinguishes CAS 202599-73-3 from analogs that lack this higher purity specification and associated quality documentation.

Purity Specifications
Cross-study comparable
NLT 98% (ISO-certified)
Higher purity specification than typical analogs
Vendor-reported; verify for sensitive assays
Compound procurement Quality control Screening library purity Analytical chemistry

Hydrogen Bond Donor: Distinction from Oxamide Analogs

CAS 202599-73-3 contains a single hydrogen bond donor (the secondary amine NH group) and two hydrogen bond acceptors (the oxygen atoms of the benzodioxole ring), as documented in the ChemDiv compound database . This hydrogen bond donor capacity is absent in the oxamide derivative (CAS 423729-83-3), where the amine nitrogen is acylated, eliminating the NH donor functionality while increasing the hydrogen bond acceptor count to four via the introduction of two carbonyl groups . The 3-chloro-4-fluoro analog (CAS 861435-36-1) retains the secondary amine NH donor (HBD = 1) but adds an additional halogen atom (Cl) that functions as a weak hydrogen bond acceptor, altering the overall hydrogen-bonding landscape . The hydrochloride salt form of CAS 202599-73-3 introduces an additional charged hydrogen bond donor (the protonated ammonium species) that fundamentally alters solubility and ionization properties relative to the free base . For researchers designing SAR studies or molecular docking experiments, the presence of a single, well-defined hydrogen bond donor in the free base form of CAS 202599-73-3 provides a tractable starting point for understanding binding interactions, whereas the oxamide analog lacks this donor entirely, and the hydrochloride salt introduces ionic complexity.

H-Bond Donor Count
Head-to-head
HBD = 1
Defined single donor interaction; oxamide analog lacks donor
HBA = 2; oxamide analog HBA = 4
Hydrogen bonding capacity Molecular recognition Target engagement Physicochemical profiling

Unbiased Probe Template with No Prior Bioactivity Data

Based on a comprehensive search of primary research literature, patent databases, and authoritative chemical databases, no direct biological activity data (e.g., IC50, EC50, Ki, % inhibition) are currently reported for CAS 202599-73-3. The compound appears exclusively in chemical vendor catalogs and building block collections as a research chemical or screening compound . Similarly, no peer-reviewed studies or patent applications directly evaluating its biological activity against specific molecular targets were identified as of the search date. In contrast, other benzodioxole-containing compounds have established activity profiles—for instance, benzodioxole derivatives are described in EP 0064027 A1 as having applications in the treatment of edema and hypertension [1], and certain benzodioxole compounds are disclosed as acetylcholine esterase inhibitors for Alzheimer's disease treatment [2]. The absence of pre-existing activity data for CAS 202599-73-3, while limiting for comparator-based differentiation, presents a distinct advantage for researchers seeking to generate novel SAR without confounding prior art constraints. This 'clean-slate' status makes CAS 202599-73-3 suitable as an unbiased chemical probe or starting scaffold for de novo target discovery and hit identification campaigns, where the lack of published activity data reduces the risk of rediscovering known pharmacology and strengthens the potential for patentable chemical matter.

Prior Bioactivity Data
Data to verify
No IC50/Ki reported
Selection context for novel hit discovery
Absence of prior art annotation
Chemical biology Phenotypic screening Target deconvolution Scaffold hopping

N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-fluoroaniline – Application Scenarios


Fragment-Based Drug Discovery Library Inclusion

With a molecular weight of 245.25 g/mol—positioned below the 250 Da fragment-screening threshold—and a calculated logP of 3.24 that balances permeability with aqueous compatibility, CAS 202599-73-3 is a structurally suitable candidate for fragment library assembly . The compound's single hydrogen bond donor (NH) and two hydrogen bond acceptors (benzodioxole oxygens) provide a defined pharmacophore for fragment soaking or co-crystallization studies . In contrast, the larger 3-chloro-4-fluoro analog (279.69 g/mol) and oxamide derivative (316.29 g/mol) exceed typical fragment library molecular weight cutoffs and would be excluded from fragment-screening cascades designed for ligand-efficient starting points. Procurement of CAS 202599-73-3 at NLT 98% purity from ISO-certified suppliers ensures minimal interference from impurities during sensitive biophysical assays such as surface plasmon resonance (SPR), thermal shift assays, or X-ray crystallography .

Benzodioxole Lead Series SAR Expansion

The para-fluoro substitution pattern on the aniline ring of CAS 202599-73-3 defines a specific electronic and steric profile that can be systematically compared against ortho-fluoro, meta-fluoro, and polyfluorinated congeners in SAR campaigns. The compound's intermediate logP of 3.24 and achiral nature simplify synthetic derivatization and analytical characterization. Unlike the hydrochloride salt form, which introduces counterion complexity and may confound cellular permeability measurements due to altered ionization, the free base form (CAS 202599-73-3) provides a neutral, well-defined chemical species suitable for structure-guided design and computational modeling . The absence of the 3-chloro substituent (present in CAS 861435-36-1) eliminates potential off-target interactions associated with halogen bonding while preserving the fluorine-mediated metabolic stability advantages of para-fluoroaniline scaffolds .

Chemical Biology Probe Development for Target Identification

The lack of documented biological activity for CAS 202599-73-3 in peer-reviewed literature or patent databases positions this compound as an attractive starting point for chemical biology probe development. Researchers undertaking unbiased phenotypic screening or affinity-based target deconvolution (e.g., chemical proteomics, CETSA, DARTS) benefit from the absence of confounding prior activity annotations. The secondary amine nitrogen (HBD = 1) offers a convenient synthetic handle for conjugation to affinity tags (biotin, fluorophores) or photoaffinity labeling groups (diazirine, benzophenone) without requiring protection/deprotection of additional reactive functionality. The benzodioxole moiety, known to engage diverse biological targets including acetylcholine esterase and cannabinoid receptors in related compound classes , provides a privileged scaffold while the specific substitution pattern of CAS 202599-73-3 remains unexplored, maximizing the potential for discovering novel target-ligand interactions.

Synthetic Building Block for Fluorinated Heterocyclic Libraries

CAS 202599-73-3 serves as a versatile amine building block for constructing fluorinated chemical libraries via standard secondary amine functionalization reactions. The benzodioxole methylene carbon provides a handle for further derivatization, while the para-fluoroaniline moiety introduces the favorable metabolic and physicochemical properties associated with aryl-fluorine substitution . Multi-vendor commercial availability at both 95+% and NLT 98% purity specifications, with quantities up to 100 g , supports both small-scale medicinal chemistry exploration and larger-scale library production. The compound's designation as a 'research and further manufacturing use only' material aligns with its intended application as a synthetic intermediate rather than a finished pharmaceutical agent. Compared to the oxamide analog (CAS 423729-83-3), which is already oxidized and less synthetically versatile, CAS 202599-73-3 retains the reactive secondary amine for diverse downstream transformations including reductive amination, acylation, sulfonylation, and N-arylation.

Application
Selection Property
Validation Focus
Fragment Library Inclusion
MW (
Ligand efficiency & solubility
Benzodioxole SAR Expansion
Free base; para-F substitution
Systematic SAR mapping
Chemical Biology Probe Dev.
Zero prior bioactivity; modifiable NH
Target deconvolution assays
Fluorinated Building Block
NLT 98% purity; multi-vendor
Batch-to-batch purity control

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